molecular formula C19H19NO5 B2526110 N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2319839-88-6

N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2526110
CAS No.: 2319839-88-6
M. Wt: 341.363
InChI Key: QCNCUBTWFDKMPH-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenoxy group and a di(furan-2-yl)ethyl substituent. Its structure combines aromatic ether and heterocyclic furan moieties, which are common in bioactive molecules.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-17-6-2-3-7-18(17)25-13-19(21)20-12-14(15-8-4-10-23-15)16-9-5-11-24-16/h2-11,14H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNCUBTWFDKMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes two furan rings and a methoxyphenoxy group, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Furan derivatives, including this compound, are known to exhibit a wide range of biological activities. The mechanisms through which these compounds exert their effects include:

  • Interaction with Enzymes : Furan derivatives can inhibit specific enzymes involved in various metabolic pathways.
  • Antioxidant Activity : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Some studies suggest that furan-containing compounds have antimicrobial effects against both gram-positive and gram-negative bacteria.

Anticancer Potential

Recent studies have highlighted the anticancer potential of furan derivatives. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth. A notable study reported that furan derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.

CompoundCancer Cell LineIC50 (µM)
Furan Derivative AMCF-7 (Breast Cancer)5.0
Furan Derivative BHeLa (Cervical Cancer)3.5
This compoundA549 (Lung Cancer)4.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Inhibition of SARS-CoV-2 Main Protease : A related study on furan derivatives indicated promising activity against the SARS-CoV-2 main protease (Mpro). Compounds similar to this compound were shown to inhibit Mpro with IC50 values ranging from 1.55 µM to 10.76 µM, suggesting potential applications in antiviral drug development .
  • Structure-Activity Relationship (SAR) : Research into the SAR of furan derivatives has revealed that modifications to the furan ring and substituents significantly affect biological activity. For instance, the introduction of methoxy groups has been associated with enhanced potency against certain cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three categories of analogs based on shared structural motifs: 1,3,4-thiadiazole-containing acetamides, methoxyphenoxy/aryl-substituted acetamides, and furan-containing acetamides. Key comparisons include synthesis, physicochemical properties, and biological activities where available.

1,3,4-Thiadiazole-Based Analogs ()

Compounds such as 5k (2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) and 5m (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide) share the 2-methoxyphenoxy-acetamide backbone but replace the di(furan)ethyl group with thiadiazole rings.

Compound ID Structure Features Yield (%) Melting Point (°C) Key Differences
5k Thiadiazole + methylthio substituent 72 135–136 Lacks furan; higher polarity due to sulfur
5m Thiadiazole + benzylthio substituent 85 135–136 Bulky benzyl group; increased lipophilicity
Target Di(furan)ethyl + methoxyphenoxy N/A N/A Heterocyclic furan enhances π-π interactions

Key Observations :

  • Thiadiazole analogs exhibit moderate to high yields (68–88%) and melting points (132–170°C), suggesting thermal stability .
  • Sulfur-containing groups (e.g., methylthio, benzylthio) may influence solubility and metabolic stability compared to the target compound’s furan-based structure.
Methoxyphenoxy/Aryl-Substituted Acetamides ()

These compounds retain the methoxyphenoxy or aryl-acetamide core but vary in substituents:

  • 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide): Exhibited potent hypoglycemic activity (IC50 = 69 µM) and reduced blood sugar by 25.1% in vivo .
  • 19 (2-(9H-carbazol-4-yloxy)-N-[2-(2-methoxyphenoxy)-ethyl]acetamide): Synthesized via carbodiimide coupling (64% yield), highlighting compatibility of ethyl-phenoxy linkers in acetamide synthesis .
  • 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide): Demonstrated anticancer (MCF-7, SK-N-SH), anti-inflammatory, and analgesic activities .
  • C20H23NO5 (): Contains a tetrahydrofuran-methoxy group; molecular mass 357.4 g/mol, suggesting bulkier substituents than the target compound .

Key Observations :

  • Methoxy and nitro groups enhance bioactivity (e.g., 3c’s anticancer effects) .
  • Ethyl-phenoxy linkers (as in compound 19) improve synthetic feasibility but may reduce metabolic stability compared to furan-based structures.
Furan-Containing Acetamides ()

Furan rings are critical in these analogs:

  • N-(2-formylphenyl)-2-(furan-2-yl)acetamide (): Synthesized via CDI-mediated coupling (57% yield), demonstrating compatibility of furan with acetamide synthesis .
  • 15a (N-(2-(8-methoxynaphtho[2,1-b]furan-2-yl)ethyl)acetamide): Low melting point (64–66°C) suggests reduced crystallinity compared to thiadiazole analogs .

Key Observations :

  • Furan rings contribute to π-stacking interactions but may lower melting points compared to sulfur-containing analogs.
  • The di(furan)ethyl group in the target compound could enhance binding to aromatic protein pockets, though bioactivity data are lacking.

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